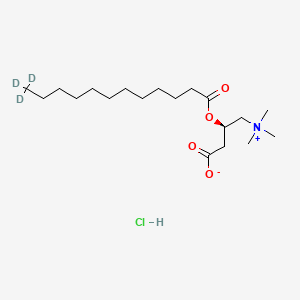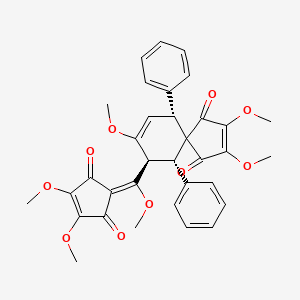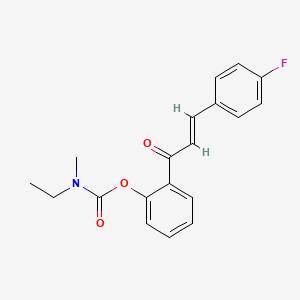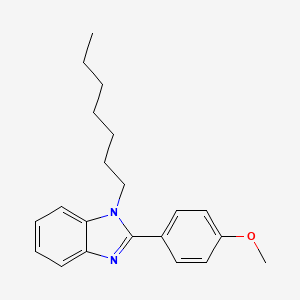
NLRP3 agonist 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NLRP3 agonist 2 is a compound that activates the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by regulating inflammatory responses. Activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines, such as interleukin-1β and interleukin-18, which are involved in various inflammatory and autoimmune diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NLRP3 agonist 2 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The production methods may include crystallization, chromatography, and other purification techniques to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
NLRP3 agonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
NLRP3 agonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation and regulation of the NLRP3 inflammasome.
Biology: Employed in research on inflammatory pathways and immune responses.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the NLRP3 inflammasome.
Wirkmechanismus
NLRP3 agonist 2 activates the NLRP3 inflammasome by binding to the NLRP3 protein, leading to the assembly of the inflammasome complex. This complex includes the adaptor protein apoptosis-associated speck-like protein and the effector protein procaspase-1. Activation of the inflammasome results in the cleavage of procaspase-1 into active caspase-1, which then processes pro-inflammatory cytokines interleukin-1β and interleukin-18 into their active forms. These cytokines are released and initiate inflammatory responses through various downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NLRP3 agonist 1: Another compound that activates the NLRP3 inflammasome but may have different potency and selectivity.
NLRP3 agonist 3: Similar in function but may vary in chemical structure and efficacy.
NLRP3 agonist 4: Another related compound with potential differences in activation mechanisms and therapeutic applications.
Uniqueness
NLRP3 agonist 2 is unique in its specific activation profile and potency. It has been shown to effectively activate the NLRP3 inflammasome, making it a valuable tool for studying inflammatory pathways and developing new therapeutic agents. Its distinct chemical structure and mechanism of action set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C14H15N7 |
|---|---|
Molekulargewicht |
281.32 g/mol |
IUPAC-Name |
4-N-(1-methylcyclopropyl)-7-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H15N7/c1-14(5-6-14)20-12-8-2-3-9(10-4-7-16-21-10)17-11(8)18-13(15)19-12/h2-4,7H,5-6H2,1H3,(H,16,21)(H3,15,17,18,19,20) |
InChI-Schlüssel |
LELGONWHRLESFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)NC2=NC(=NC3=C2C=CC(=N3)C4=CC=NN4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


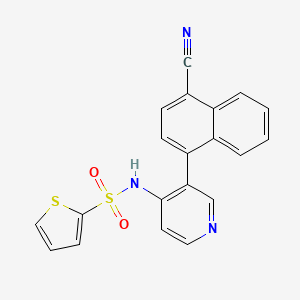
![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide;formic acid](/img/structure/B12385739.png)
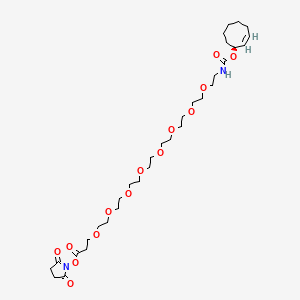

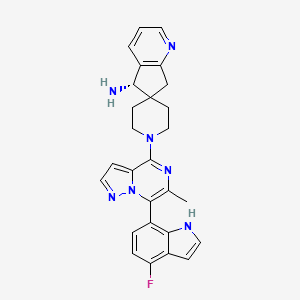
![2-[4-(Furan-2-yl)phenyl]ethan-1-amine](/img/structure/B12385770.png)

